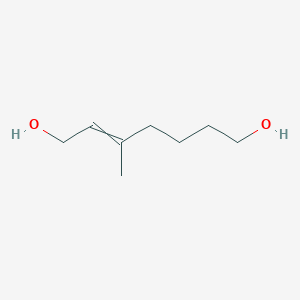

3-Methylhept-2-ene-1,7-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

174317-90-9 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

3-methylhept-2-ene-1,7-diol |

InChI |

InChI=1S/C8H16O2/c1-8(5-7-10)4-2-3-6-9/h5,9-10H,2-4,6-7H2,1H3 |

InChI Key |

YLCOXJTXIOKWNV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCO)CCCCO |

Origin of Product |

United States |

Synthetic Methodologies Towards 3 Methylhept 2 Ene 1,7 Diol and Analogs

Strategic Carbon-Carbon Bond Forming Reactions

The construction of the specific carbon skeleton of 3-methylhept-2-ene-1,7-diol requires precise methods for forming carbon-carbon bonds, particularly for creating the branched heptene (B3026448) chain.

The branched heptene skeleton can be assembled using various synthetic strategies. One key precursor that can be utilized is 6-methylhept-5-en-2-one. chemicalbook.comoecd.org This compound is an important intermediate in the synthesis of various terpenes and vitamins. chemicalbook.comoecd.org Several industrial syntheses of 6-methylhept-5-en-2-one exist, starting from materials like acetylene (B1199291) and acetone, isobutylene, or isoprene (B109036). chemicalbook.com For example, one route involves the ethynylation of acetone, followed by partial hydrogenation and a Carroll rearrangement. chemicalbook.com Another process uses isobutylene, acetone, and formaldehyde (B43269) as raw materials. chemicalbook.com Once obtained, 6-methylhept-5-en-2-one can be further functionalized to introduce the necessary hydroxyl groups. It is susceptible to various reactions, including oxidation and reduction, at its ketone and alkene functionalities. cymitquimica.com

Aldol (B89426) reactions are a fundamental class of carbon-carbon bond-forming reactions that can be used to construct branched skeletons. Directed aldol synthesis, for instance, allows for the control of stereochemistry during the formation of new stereocenters. pharmaxchange.info The stereochemical outcome (E- or Z-enolate formation) can be influenced by the choice of base, solvent, and the steric bulk of the substituents. pharmaxchange.info

Introducing hydroxyl groups at specific positions on an unsaturated carbon chain is a critical step in the synthesis of this compound. The synthesis of allylic alcohols, where a hydroxyl group is adjacent to a double bond, is a common objective. One method to achieve this is through the allylic oxidation of an alkene. For example, selenium dioxide (SeO₂) can be used to oxidize the allylic position of an alkene. nih.gov

The formation of diols from unsaturated precursors can be achieved through various oxidation methods. As mentioned earlier, dihydroxylation of alkenes is a direct route to vicinal diols. wikipedia.org For the synthesis of 1,4-diols, a method involving the iridium-catalyzed C-H silylation of an unactivated δ-C(sp³)-H bond, followed by oxidation of the C-Si bond, has been developed for 1-alkenes. nih.gov The selective oxidation of unsaturated fatty acid esters has also been studied, where the reaction can be tuned to favor either epoxidation or diol formation. researchgate.net

For the synthesis of diols from enynes, gold-catalyzed cyclization reactions can be employed. beilstein-journals.org Ruthenium-catalyzed protocols also exist for the syn-dihydroxylation of olefins. organic-chemistry.org

Methodologies for Constructing Branched Heptene Skeletons (e.g., reactions involving 6-methylhept-5-en-2-one derivatives[5])

Catalytic Systems in Diol Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules like diols. Various catalytic systems, including those based on transition metals and organocatalysts, have been developed for diol synthesis.

Transition metal catalysts are widely used for dihydroxylation reactions. Osmium- and ruthenium-based catalysts are highly effective for the syn-dihydroxylation of alkenes. wikipedia.orgorganic-chemistry.org To reduce the cost and toxicity associated with these metals, catalytic amounts are often used in conjunction with a stoichiometric re-oxidant. wikipedia.org For example, the Upjohn dihydroxylation uses catalytic OsO₄ with NMO as the co-oxidant. wikipedia.org Rhodium catalysts have been used for the enantioselective syn-addition of bis(catecholato)diboron (B79384) to alkenes, which after oxidation, yields enantioenriched 1,2-diols. organic-chemistry.org

Organocatalysis has emerged as a powerful, metal-free alternative for many transformations, including those relevant to diol synthesis. rsc.org Proline and its derivatives are well-known organocatalysts for asymmetric aldol reactions, which can generate chiral keto-alcohols that are precursors to 1,3-diols. acs.org Boronic acid catalysts have been shown to facilitate the selective oxidation of vicinal diols to α-hydroxyketones. rsc.org N-heterocyclic carbenes (NHCs) are also versatile organocatalysts for a range of reactions. thieme.de

In the context of enynes, gold catalysts are particularly effective for activating the alkyne moiety towards nucleophilic attack, including intramolecular attack by a hydroxyl group to form cyclic ethers, which can be precursors to diols. beilstein-journals.org Palladium catalysts are also used in reactions involving enynes, such as hydroarylation. mdpi.com

Below is a table summarizing some catalytic systems used in reactions relevant to diol synthesis:

| Catalyst System | Reaction Type | Substrate Type | Product Type | Reference |

| OsO₄ / NMO | syn-Dihydroxylation | Alkene | syn-Diol | wikipedia.org |

| RuCl₃ / Oxone | syn-Dihydroxylation | Olefin | syn-Diol | organic-chemistry.org |

| Rhodium / (S)-Quinap | Enantioselective Diboration | Alkene | 1,2-Diol (after oxidation) | organic-chemistry.org |

| Proline-derived organocatalyst / Cu(OTf)₂ | Asymmetric Aldol Reaction | Aldehyde/Ketone | Chiral 1,3-Keto Alcohol | acs.org |

| Gold(I) Chloride | Cycloisomerization | 2-Alkynyl-1,5-diol | Dioxabicyclo[4.2.1]ketal | beilstein-journals.org |

| Iridium Complex | C-H Silylation | 1-Alkene | Silolane (precursor to 1,4-diol) | nih.gov |

Metal-Catalyzed Cascade and Cyclization Reactions (e.g., Indium(III)-catalyzed cycloisomerization)

Metal-catalyzed reactions offer powerful tools for the construction of complex molecular architectures. While direct metal-catalyzed synthesis of this compound is not extensively documented, the synthesis of closely related structures, such as halo-substituted enyne alcohols, has been reported. These compounds can serve as versatile precursors for the target diol.

One notable example is the synthesis of (E)-7-bromo-3-methylhept-2-en-6-yn-1-ol, an analog of the target compound. Research has shown the utility of Indium(III) catalysts in cascade cycloisomerization reactions of 1,5-enynes. acs.org Although the primary focus of these studies is often the formation of cyclic products, the starting materials themselves are structurally similar to our target molecule and their synthesis is a key first step. For instance, the reaction of 1,5-enynes with pendant aryl nucleophiles can be catalyzed by InI₃ (5 mol %) under mild conditions to produce various tricyclic frameworks. acs.org The synthesis of the enyne precursors themselves provides a pathway to acyclic functionalized alcohols.

While the main application of this indium-catalyzed reaction is cyclization, the synthesis of the starting enyne, (E)-7-bromo-3-methylhept-2-en-6-yn-1-ol, is a crucial step that yields an acyclic structure closely related to this compound. acs.org Further transformation of this bromo-enyne, for example, through reduction of the alkyne and halogen substitution, could potentially lead to the desired diol.

The following table summarizes the conditions for an Indium(III)-catalyzed cycloisomerization reaction which utilizes a starting material analogous to our target compound.

| Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |

| InI₃ | 5 | 1,2-dichloroethane | 60 | 5 | 58 | 25:75 |

| InBr₃ | 5 | 1,2-dichloroethane | 60 | 5 | 55 | 28:72 |

| InCl₃ | 5 | 1,2-dichloroethane | 60 | 24 | No reaction | - |

| InI₃ | 2 | Toluene (B28343) | 60 | 12 | 55 | 31:69 |

| InI₃ | 5 | Toluene | 60 | 5 | 65 | 11:89 |

| InI₃ | 20 | Toluene | rt | 24 | 60 | 15:85 |

| InI₃ | 20 | Dichloromethane | rt | 24 | 62 | 13:87 |

Data sourced from a study on the Indium(III)-catalyzed cascade cycloisomerization of 1,5-enynes. acs.org The reaction shown is for the cyclization of an aryl-substituted 1,5-enyne, demonstrating the catalyst's activity.

Organocatalytic and Biocatalytic Approaches for Enantiospecific Syntheses (e.g., Brønsted acid-catalyzed allylboration with diol components)

Organocatalysis and biocatalysis have emerged as powerful strategies for the enantioselective synthesis of chiral molecules, offering mild and environmentally friendly alternatives to metal-based catalysts.

Brønsted Acid-Catalyzed Allylboration

A prominent organocatalytic method for the formation of chiral homoallylic alcohols is the Brønsted acid-catalyzed allylboration of aldehydes. This reaction is highly versatile and can be applied to a wide range of aldehydes, including aryl, heteroaryl, α,β-unsaturated, and aliphatic aldehydes, using a chiral phosphoric acid catalyst. nih.gov The reaction proceeds with high yields and excellent enantioselectivities. nih.gov

For the synthesis of an analog of this compound, one could envision the reaction of an appropriate unsaturated aldehyde with an allylboronate ester in the presence of a chiral Brønsted acid. The general conditions for such a reaction are presented in the table below.

| Aldehyde | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (% ee) |

| Benzaldehyde | 5 | rt | 1 | 98 | 90 |

| 4-Nitrobenzaldehyde | 5 | rt | 1 | 99 | 97 |

| 2-Naphthaldehyde | 5 | rt | 1 | 99 | 98 |

| Cinnamaldehyde | 5 | rt | 24 | 95 | 95 |

| Cyclohexanecarboxaldehyde | 5 | rt | 24 | 90 | 91 |

This table represents typical results for the Brønsted acid-catalyzed allylboration of various aldehydes, demonstrating the general applicability of the method. nih.gov

The development of novel chiral Brønsted acid catalysts, often derived from diol•SnCl₄ complexes, has further advanced this methodology, leading to improved enantio- and diastereoselectivity in allylboration reactions. ualberta.ca

Biocatalytic Approaches

Biocatalysis offers a highly selective means to produce chiral compounds. The synthesis of chiral diols is an area where biocatalysts have been successfully applied. acs.orgmdpi.com For instance, the biocatalytic reduction of a ketone precursor can lead to the formation of a chiral alcohol.

A relevant example is found in a patented process for the synthesis of 5-methylhept-2-en-4-one, a key flavor compound. This process involves a biocatalytic reduction of the carbon-carbon double bond of 3-methylpent-3-en-2-one (B1584578) using yeast to produce 3-methylpentan-2-one. google.com This intermediate is then subjected to an aldol condensation to yield the final product. While this process does not directly yield a diol, the reduction of the ketone functionality in 5-methylhept-2-en-4-one could be achieved using a biocatalyst to produce a chiral alcohol, which would be an analog of the target diol.

Ene-reductases, a class of enzymes, are particularly useful for the asymmetric reduction of activated C=C bonds. nih.gov These enzymes can be used in whole-cell systems or as isolated enzymes to catalyze the reduction of α,β-unsaturated ketones and aldehydes with high stereoselectivity. nih.gov A chemoenzymatic approach could involve the chemical synthesis of an unsaturated keto-alcohol followed by a biocatalytic reduction of the double bond and/or the ketone to generate a chiral diol.

Reaction Optimization and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product. Several strategies can be employed to enhance the efficiency of the synthetic methodologies discussed.

In metal-catalyzed reactions, such as the Indium(III)-catalyzed cycloisomerizations, screening of the catalyst, its counter-ion, and the solvent is a primary optimization step. For instance, in the cycloisomerization of 1,5-enynes, InI₃ was found to be a more effective catalyst than InBr₃ or InCl₃, and toluene was identified as the solvent of choice for achieving higher yields. acs.org Catalyst loading and reaction temperature are also critical parameters that need to be fine-tuned to balance reaction rate and selectivity.

For organocatalytic reactions like the Brønsted acid-catalyzed allylboration, the structure of the catalyst itself is a key determinant of success. Systematic studies on the diol component of Brønsted acid catalysts have led to the development of more effective catalysts. ualberta.ca The addition of co-catalysts or additives, such as Lewis acids, can also enhance yield and stereoselectivity. In a study on proline-derived organocatalysts for asymmetric aldol reactions, the use of Cu(OTf)₂ as an additive significantly improved the yield, enantiomeric excess, and diastereomeric ratio. acs.org

In Grignard reactions, which are often used in the synthesis of alcohols, additives can play a crucial role in improving yield and diastereoselectivity. For the addition of Grignard reagents to α-aminoxylated aldehydes, the use of CeCl₃·2LiCl was found to be essential for achieving high yields and stereoselectivities. nih.gov

For biocatalytic processes, optimization involves screening different microorganisms or enzymes to find the one with the highest activity and selectivity for the specific substrate. nih.gov Reaction parameters such as pH, temperature, substrate concentration, and co-factor regeneration systems are also critical for maximizing the yield and enantiomeric excess of the product. google.com For example, in the biocatalytic reduction of 3-methylpent-3-en-2-one, the concentration of the substrate and the reaction temperature were optimized to achieve efficient conversion and high yields. google.com

Advanced Spectroscopic and Spectrometric Characterization of 3 Methylhept 2 Ene 1,7 Diol Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR are fundamental techniques for the initial structural analysis of 3-Methylhept-2-ene-1,7-diol. The chemical shifts (δ) in the spectra indicate the electronic environment of each proton and carbon atom, while coupling constants (J) reveal the connectivity between adjacent protons.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the methyl, methylene (B1212753), and methine protons, as well as the protons of the two hydroxyl groups. The olefinic proton at the C2 position would appear in the downfield region characteristic of vinylic protons. The coupling between this proton and the adjacent methylene protons at C4 would provide valuable information about the connectivity.

Similarly, the ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would differentiate between the sp³-hybridized carbons of the alkyl chain and the sp²-hybridized carbons of the double bond. Techniques like the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. organicchemistrydata.org

A representative, though hypothetical, dataset for the ¹H and ¹³C NMR of this compound is presented below for illustrative purposes.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | ~3.6 (d) | ~60 |

| 2 | ~5.4 (t) | ~125 |

| 3 | - | ~138 |

| 3-CH₃ | ~1.7 (s) | ~16 |

| 4 | ~2.1 (q) | ~38 |

| 5 | ~1.5 (m) | ~25 |

| 6 | ~1.6 (m) | ~32 |

| 7 | ~3.7 (t) | ~62 |

Note: This table is a generalized representation and actual values may vary based on solvent and experimental conditions. 'd' denotes a doublet, 't' a triplet, 'q' a quartet, 'm' a multiplet, and 's' a singlet.

To unambiguously assign all proton and carbon signals and to determine the complete bonding framework and through-space interactions, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. mdpi.com For this compound, COSY would show correlations between the olefinic proton at C2 and the methylene protons at C4, and sequentially along the carbon chain, for instance, between the protons at C4 and C5, C5 and C6, and C6 and C7. mdpi.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. mdpi.com This is crucial for assigning the proton signal to its corresponding carbon atom in the backbone of this compound. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. mdpi.com This is particularly useful for determining the stereochemistry around the double bond (E/Z configuration) and the relative stereochemistry of any chiral centers. For instance, a NOESY correlation between the methyl protons at C3 and the methylene protons at C1 would suggest a specific spatial arrangement.

| 2D NMR Technique | Information Gained for this compound |

| COSY | Shows connectivity between adjacent protons (e.g., H2-H4, H4-H5, H5-H6, H6-H7). |

| HSQC | Correlates each proton to its directly attached carbon (e.g., H1 to C1, H2 to C2). |

| HMBC | Confirms the carbon skeleton through long-range H-C correlations (e.g., 3-CH₃ to C2 and C4). |

| NOESY | Determines spatial proximity of protons to elucidate stereochemistry (e.g., around the C2=C3 double bond). |

Since this compound can exist as enantiomers if it possesses a chiral center, determining its enantiomeric purity is often necessary. A common method involves the use of a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride). wikipedia.org

This method involves reacting the diol with both (R)- and (S)-Mosher's acid chloride in separate reactions to form diastereomeric esters. nih.govacs.orgumn.edu These diastereomers will have distinct NMR spectra, particularly in the ¹H and ¹⁹F NMR. nih.gov By comparing the chemical shifts of the protons near the newly formed ester groups in the two diastereomeric products, the absolute configuration of the alcohol can be determined. umn.edu The integration of the signals in the NMR spectrum of the derivatized mixture can also be used to quantify the enantiomeric excess (ee) of the original diol. nih.govspringernature.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships (e.g., HSQC for C-H correlations[12])

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy and for confirming its structure through fragmentation analysis.

Techniques like Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) can measure the mass-to-charge ratio (m/z) of an ion with very high precision. acs.org For this compound (C₈H₁₆O₂), the expected exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ can be calculated. The experimentally measured accurate mass can then be compared to the calculated value to confirm the elemental formula. nih.gov

| Property | Value |

| Molecular Formula | C₈H₁₆O₂ |

| Molecular Weight | 144.21 g/mol nih.gov |

| Exact Mass | 144.11503 Da nih.gov |

In addition to providing an accurate mass, mass spectrometry can be used to fragment the molecule and analyze the resulting smaller ions. This technique, often referred to as tandem mass spectrometry (MS/MS), provides a fragmentation pattern that acts as a "fingerprint" for the molecule. mpg.de The fragmentation of this compound would likely involve the loss of water from the alcohol groups, cleavage adjacent to the double bond, and other characteristic fragmentations of an unsaturated diol. Analyzing these fragments helps to piece together and confirm the proposed structure.

Accurate Mass Determination and Elemental Composition (e.g., ESI-HRMS[1][10][13])

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomeric Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile compounds within a mixture, making it highly suitable for the analysis of this compound. This method is routinely employed for purity verification and for distinguishing between its various isomers. aesacademy.orgscispace.com

In a typical GC-MS analysis, the diol is first vaporized and carried by an inert gas through a capillary column. The separation of components is based on their differential partitioning between the stationary phase of the column and the mobile gas phase. The retention time (RT), the time it takes for the compound to travel through the column, is a characteristic property that aids in its identification. For instance, in the analysis of various plant extracts, GC-MS has been effectively used to separate and identify numerous bioactive molecules based on their retention times and mass spectra. uin-alauddin.ac.id

Upon elution from the GC column, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This process fragments the molecule into a series of characteristic ions. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its fragments. By comparing this fragmentation pattern to established spectral libraries, such as the NIST Mass Spectrometry Data Center, the identity of the compound can be confirmed with high confidence. nih.govnih.gov

The purity of a this compound sample is determined by the relative area of its corresponding peak in the gas chromatogram. A single, sharp peak indicates a high degree of purity, whereas the presence of other peaks suggests impurities. Furthermore, GC-MS is invaluable for isomeric analysis. Different geometric isomers (E/Z) or stereoisomers of this compound will exhibit distinct interactions with the stationary phase of the GC column, often leading to different retention times, allowing for their separation and individual identification. agriculturejournals.cz This capability is crucial in metabolome analysis, where the precise identification of specific isomers is often necessary to understand biological pathways. rsc.org

Table 1: Illustrative GC-MS Parameters for Diol Analysis

| Parameter | Value/Setting | Purpose |

| Column Type | Capillary Column (e.g., HP-5MS) | Separation of volatile compounds. |

| Injector Temperature | 250 °C | Ensures complete vaporization of the sample. |

| Oven Program | Temperature gradient (e.g., 60°C to 280°C) | Optimizes separation of compounds with different boiling points. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the sample through the column. |

| Ionization Mode | Electron Impact (EI, 70 eV) | Standard method for creating reproducible fragmentation patterns. |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. |

| Detector | Electron Multiplier | Detects and amplifies the ion signal. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

For this compound, the IR spectrum provides clear evidence for its key functional groups: the hydroxyl (-OH) groups and the carbon-carbon double bond (C=C). The presence of two hydroxyl groups gives rise to a characteristic broad absorption band in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the -OH groups.

The alkene C=C double bond within the heptene (B3026448) backbone produces a stretching vibration that typically appears in the 1640-1680 cm⁻¹ region. The strength and exact position of this peak can sometimes provide information about the substitution pattern around the double bond. Additionally, the C-H bonds in the molecule exhibit distinct stretching vibrations. The sp²-hybridized C-H bond of the alkene group shows a stretch at a frequency slightly above 3000 cm⁻¹, while the sp³-hybridized C-H bonds of the alkyl portions of the molecule absorb just below 3000 cm⁻¹. mpg.de

Table 2: Characteristic IR Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Characteristic Frequency (cm⁻¹) | Appearance |

| O-H Stretch | Hydroxyl (-OH) | 3200 - 3600 | Broad, strong band |

| C-H Stretch (sp²) | Alkene (=C-H) | 3010 - 3100 | Medium to weak |

| C-H Stretch (sp³) | Alkyl (-C-H) | 2850 - 2960 | Strong, sharp bands |

| C=C Stretch | Alkene (C=C) | 1640 - 1680 | Medium, sharp band |

| C-O Stretch | Alcohol (C-O) | 1050 - 1250 | Strong band |

Chiroptical Spectroscopy for Absolute Configuration Determination

Due to the presence of at least one stereocenter, this compound can exist as enantiomers, which are non-superimposable mirror images. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the absolute configuration (R or S) of the chiral centers.

Optical Rotation measures the extent to which a chiral compound rotates the plane of polarized light. This is a bulk property of the sample and is reported as the specific rotation [α]. The magnitude and sign (+ or -) of the specific rotation are characteristic of a particular enantiomer under specific conditions (temperature, solvent, and wavelength of light). For example, the related compound (R,Z)-2-methylhept-2-ene-1,6-diol was reported to have a specific rotation of [α]D²⁵ = -42.2° (c 0.23, MeOH), indicating that it rotates plane-polarized light to the left (levorotatory). thieme-connect.com A similar characterization would be crucial for defining the enantiopurity and absolute configuration of this compound.

Electronic Circular Dichroism (ECD) is a more powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is a plot of this differential absorption versus wavelength and is unique for each enantiomer, with mirror-image spectra for opposite enantiomers. The modern approach to determining absolute configuration involves comparing the experimentally measured ECD spectrum with theoretical spectra generated by quantum chemical calculations. researchgate.net The absolute configuration of the molecule is assigned by finding the best match between the experimental spectrum and the calculated spectrum for a given enantiomer (e.g., the R or S configuration). researchgate.netwgtn.ac.nz This method provides a high degree of confidence in the assignment of stereochemistry.

Table 3: Chiroptical Data for Stereochemical Analysis

| Technique | Measurement | Information Provided | Example Finding (for a related compound) |

| Optical Rotation | Specific Rotation [α] | Enantiomeric purity and direction of rotation (+/-) | [α]D²⁵ = -42.2° for (R,Z)-2-methylhept-2-ene-1,6-diol thieme-connect.com |

| Electronic Circular Dichroism (ECD) | ECD Spectrum (Δε vs. λ) | Absolute configuration of chiral centers | Comparison with computed spectra confirms the absolute configuration (e.g., R vs. S) researchgate.net |

Theoretical and Computational Investigations of 3 Methylhept 2 Ene 1,7 Diol and Analogous Molecules

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a powerful quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is widely used to predict a variety of molecular properties, including reaction energies, activation barriers, and spectroscopic parameters. For 3-Methylhept-2-ene-1,7-diol, DFT can be instrumental in understanding its reactivity and conformational preferences.

Elucidation of Reaction Mechanisms and Transition State Geometries

The structural features of this compound, namely the double bond and two hydroxyl groups, suggest a rich and varied reactivity. One of the key reactions that analogous molecules, such as iridoids and other terpenes, undergo is cyclization. nih.govmdpi.com DFT calculations are exceptionally well-suited to investigate the mechanisms of such reactions.

For instance, the biosynthesis of many terpene natural products involves complex carbocation-mediated cascade reactions. jst.go.jpnih.gov Computational chemistry, particularly DFT, has been extensively used to investigate these mechanisms because the intermediates are often too transient to be isolated and studied experimentally. jst.go.jpjst.go.jp In the case of this compound, protonation of the double bond or one of the hydroxyl groups could initiate a cyclization cascade. DFT could be employed to model the potential energy surface of these reactions, identifying the transition state structures and calculating the activation energies for different possible cyclization pathways.

A hypothetical DFT study on the acid-catalyzed cyclization of this compound might investigate the formation of a cyclic ether. The reaction would likely proceed through a series of intermediates and transition states. The geometries of these species can be optimized, and their relative energies calculated to determine the most favorable reaction pathway.

Table 1: Hypothetical DFT-Calculated Relative Free Energies for the Cyclization of this compound

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactant | This compound | 0.0 |

| TS1 | Transition state for protonation | +15.2 |

| Int1 | Protonated intermediate | +5.8 |

| TS2 | Transition state for cyclization | +20.5 |

| Product | Cyclic ether | -10.3 |

This table is a hypothetical representation of data that could be generated from a DFT study.

Conformational Analysis and Energy Landscapes

The flexibility of the heptene (B3026448) chain in this compound allows it to adopt numerous conformations. The relative energies of these conformers can significantly influence the molecule's physical properties and reactivity. DFT calculations can be used to perform a thorough conformational analysis, identifying the low-energy conformers and the energy barriers between them.

Furthermore, studies on analogous terpene biosyntheses have highlighted the potential involvement of nonclassical carbocation intermediates. nih.gov These are carbocations where a bonding electron pair is delocalized over three or more atoms. DFT calculations are crucial for identifying and characterizing such species, which may not be adequately described by classical structural theories. A computational study of this compound could explore the potential for such nonclassical carbocations to form during its reactions, providing a deeper understanding of its chemical behavior.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the time evolution of the system, including conformational changes and intermolecular interactions.

Study of Solvent Effects and Intermolecular Interactions

The presence of two hydroxyl groups in this compound makes it capable of forming hydrogen bonds, both intramolecularly and intermolecularly with solvent molecules. MD simulations are an excellent tool for investigating these interactions. nih.gov By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can study the structure and dynamics of the solvation shell around the diol.

These simulations can reveal the preferred hydrogen bonding networks and how they influence the conformation of the molecule. For example, in an aqueous solution, water molecules would be expected to form hydrogen bonds with the hydroxyl groups of this compound, potentially competing with intramolecular hydrogen bond formation. The insights gained from MD simulations can help to explain the molecule's solubility and its behavior in different solvent environments. nih.gov

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can be invaluable for identifying and characterizing molecules.

For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful. DFT calculations, often in conjunction with specific methods like the Gauge-Including Atomic Orbital (GIAO) method for NMR, can provide accurate predictions of chemical shifts and coupling constants. researchgate.net

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 59.8 |

| C2 | 125.4 |

| C3 | 138.1 |

| C4 | 35.2 |

| C5 | 28.9 |

| C6 | 32.5 |

| C7 | 62.1 |

| C-Methyl | 16.3 |

This table is a hypothetical representation of data that could be generated from a DFT/GIAO calculation. The numbering of carbon atoms starts from the hydroxyl-bearing carbon at the end of the chain adjacent to the double bond.

Similarly, the vibrational frequencies and intensities of the molecule can be calculated to generate a theoretical IR spectrum. By comparing the predicted spectra with experimental data, one can confirm the structure of a synthesized or isolated compound. This approach has been successfully used in the structural elucidation of numerous natural products.

Advanced Applications and Derivatization Strategies Utilizing 3 Methylhept 2 Ene 1,7 Diol As a Synthetic Intermediate

Application in Total Synthesis of Complex Natural Products (e.g., as building blocks in terpenoid synthesis, Madeirolide A)

The strategic use of small, functionalized building blocks is a cornerstone of the total synthesis of complex natural products. While direct application of 3-methylhept-2-ene-1,7-diol in the documented total syntheses of specific major terpenoids or Madeirolide A is not prominently reported in the reviewed literature, its structure is emblematic of intermediates used in terpenoid synthesis.

Terpenes and terpenoids constitute a vast and diverse class of natural products, biosynthesized from five-carbon isoprene (B109036) units. mdpi.comuzh.ch The total synthesis of these compounds often relies on the assembly of larger skeletons from smaller, chiral building blocks. researchgate.netacs.org As a C8 compound, this compound represents a molecule that could be derived and utilized in the "cyclase phase" of a biomimetic synthesis, where linear precursors are transformed into polycyclic products. mdpi.com The diol functionality allows for differential protection and subsequent elaboration, while the double bond provides a handle for cyclization or further functionalization critical for constructing the intricate carbon skeletons of complex terpenes. hznu.edu.cn

Regarding Madeirolide A, a structurally novel polyketide with potent antifungal activity, its synthesis is a significant challenge that attracts considerable academic effort. mdpi.comacs.org These synthetic campaigns typically involve the meticulous construction of fragments that are later coupled. Although no specific use of this compound was identified in the synthetic routes toward Madeirolide A, building blocks with similar chain lengths and functionalities are common.

Development of Novel Heterocyclic and Carbocyclic Scaffolds (e.g., tricyclic frameworks, tetrahydrofurans)

The inherent functionality of this compound makes it a promising precursor for the synthesis of diverse cyclic systems.

Tricyclic Frameworks: The synthesis of complex tricyclic frameworks often involves cascade reactions or multi-step sequences where functionalized linear chains are elaborated into polycyclic systems. gla.ac.uk For instance, methods like intramolecular [4+3] cycloadditions followed by pinacol (B44631) coupling have been used to create highly functionalized 5,7,6-membered ring systems from linear precursors containing furan (B31954) and dienone moieties. acs.org Another approach involves the oxidative cyclo-ketalization of alkyne-diols to generate tricyclic cores. nih.gov A molecule like this compound could be chemically modified—for example, through oxidation and alkynylation—to become a suitable substrate for such cyclization strategies, thereby enabling access to novel tricyclic structures.

Tetrahydrofurans: The synthesis of substituted tetrahydrofurans (THFs) is a field of intense research, as the THF motif is present in a wide array of biologically active natural products. acs.org The γ-hydroxy alkene structure within this compound is ideal for direct application in THF synthesis. Several powerful methods exist for the cyclization of such substrates:

Dehydrative Cyclization: The reaction of 1,4-diols with catalysts like cerium ammonium (B1175870) nitrate (B79036) or ferrocenium (B1229745) tetrafluoroborate (B81430) can yield tetrahydrofuran (B95107) derivatives through dehydrative cyclization. mdpi.comorganic-chemistry.org

Oxidative Cyclization: γ-hydroxy alkenes can undergo oxidative cyclization to form THFs. nih.gov Tandem reactions involving olefin metathesis to form a 1,5-diene followed by a ruthenium-catalyzed oxidative cyclization can produce 2,5-disubstituted THF diols with high stereocontrol. acs.org

HFIP-Promoted Synthesis: The reaction of epoxides with electron-rich alkenes, promoted by hexafluoroisopropanol (HFIP), provides a direct route to substituted tetrahydrofurans. nih.gov A precursor like this compound could be converted to an epoxide and then undergo intramolecular cyclization.

These methodologies underscore the potential of this compound as a readily available starting material for the stereoselective synthesis of highly substituted tetrahydrofuran rings.

Utility in Asymmetric Catalysis as a Chiral Ligand Precursor (e.g., diol components in catalyst systems)

Chiral diols are a privileged class of compounds used extensively as ligands or organocatalysts in asymmetric synthesis. nih.gov They can coordinate to metal centers or act as chiral templates to control the stereochemical outcome of a reaction. acs.orgthieme-connect.com

For this compound to be useful in this context, it must first be resolved into its individual enantiomers or synthesized in an enantiomerically pure form. An enantiopure version of this diol could then serve as a precursor to chiral ligands for transition-metal-catalyzed reactions, such as the highly successful palladium-catalyzed asymmetric allylic alkylations. acs.orguwindsor.ca

Furthermore, the field of organocatalysis has demonstrated that chiral diols, such as BINOL and its derivatives, can effectively catalyze a range of enantioselective transformations, including the allylboration of ketones and the electrophilic amination of allylic boronates. nih.govthieme-connect.com The catalytic cycle often involves a reversible ligand exchange between the boronate ester and the chiral diol catalyst, which creates a chiral environment for the key bond-forming step. thieme-connect.com A chiral, enantiopure this compound could potentially be explored in similar catalytic systems.

Exploration in Polymer Chemistry and Advanced Materials

Diols and allylic alcohols are fundamental monomers in polymer chemistry. gantrade.comgoogle.com this compound possesses both functionalities, suggesting its potential utility in creating polymers with unique properties.

The two hydroxyl groups allow for its incorporation into polyesters (via reaction with dicarboxylic acids) or polyurethanes (via reaction with diisocyanates). The presence of a primary and a secondary alcohol offers the potential for controlling polymer architecture due to their different reactivities. Copolymers made with allylic alcohols can have a high concentration of primary hydroxyl groups, which are valuable for subsequent curing with resins like melamines or isocyanates to form durable thermoset articles. google.com

The allylic double bond provides an additional site for modification or polymerization. nih.gov While the free-radical polymerization of allyl alcohol itself can be challenging due to chain-transfer reactions, the allyl group in a polymer backbone can be readily functionalized post-polymerization via reactions like thiol-ene "click" chemistry, epoxidation, or dihydroxylation. gantrade.comnih.gov This allows for the synthesis of functional materials, such as polymer-based drug delivery systems, antimicrobial coatings, or advanced resins. nih.govjsta.cl Therefore, this compound could serve as a difunctional monomer for creating thermoplastic polyols or as a crosslinking agent in thermosetting resins.

Design of Targeted Chemical Probes

After a thorough review of the available literature, no specific examples of this compound being used in the design or synthesis of targeted chemical probes were identified. The design of such probes typically requires more complex molecular structures with specific functionalities for target recognition, signal reporting, and cellular uptake, which are not inherent to this relatively simple diol. It could, in principle, serve as a small, foundational fragment in the multi-step synthesis of a larger, more complex chemical probe, but no documented instances of this application were found.

Data Tables

Table 1: Potential Synthetic Applications of this compound

| Application Area | Relevant Functional Group(s) | Key Transformation Principle | Potential Product Scaffold |

|---|---|---|---|

| Natural Product Synthesis | Diol, Alkene | Cyclization, Functional Group Interconversion | Terpenoid Skeletons |

| Heterocycle Synthesis | γ-Hydroxy Alkene | Intramolecular Oxidative Cyclization, Dehydrative Cyclization mdpi.comacs.orgnih.gov | Substituted Tetrahydrofurans |

| Carbocycle Synthesis | Diol, Alkene | Modification & Intramolecular Cycloaddition/Coupling acs.orgnih.gov | Tricyclic Frameworks |

| Asymmetric Catalysis | Chiral Diol (if enantiopure) | Coordination to Metals, Organocatalytic Template nih.govacs.org | Chiral Ligands, Organocatalysts |

| Polymer Chemistry | Diol, Allyl Group | Polycondensation, Post-Polymerization Modification gantrade.comgoogle.comnih.gov | Polyesters, Polyurethanes, Functional Polymers |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Madeirolide A mdpi.comacs.org |

| Tetrahydrofuran (THF) mdpi.comacs.orgorganic-chemistry.orgnih.govnih.gov |

| BINOL (1,1'-Bi-2-naphthol) nih.gov |

| Allyl alcohol gantrade.comgoogle.com |

| Isoprene mdpi.comuzh.ch |

| Polyester google.comnih.gov |

| Polyurethane google.comnih.gov |

| Cerium ammonium nitrate organic-chemistry.org |

| Ferrocenium tetrafluoroborate mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.